molecular formula C18H18ClN3OS B3610589 3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole

3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole

Cat. No.: B3610589
M. Wt: 359.9 g/mol
InChI Key: SNQLXDYIJZVOTM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a methoxyphenylmethylsulfanyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The chlorophenyl, ethyl, and methoxyphenylmethylsulfanyl groups are introduced through substitution reactions. These reactions typically involve the use of reagents such as chlorinating agents, alkylating agents, and thiolating agents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may have applications in the study of biochemical pathways and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1,2,4-triazole: This compound lacks the ethyl and methoxyphenylmethylsulfanyl groups, making it less complex and potentially less versatile in its applications.

    4-Ethyl-1,2,4-triazole: This compound lacks the chlorophenyl and methoxyphenylmethylsulfanyl groups, which may affect its chemical reactivity and biological activity.

    5-[(4-Methoxyphenyl)methylsulfanyl]-1,2,4-triazole:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-3-22-17(14-5-4-6-15(19)11-14)20-21-18(22)24-12-13-7-9-16(23-2)10-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLXDYIJZVOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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